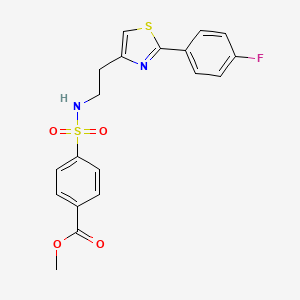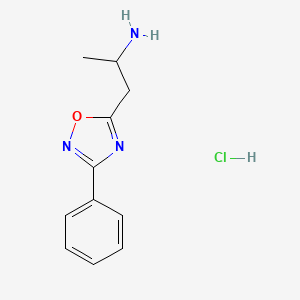
1-(3-Fenil-1,2,4-oxadiazol-5-il)propan-2-amina; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Aplicaciones Científicas De Investigación
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
The compound “1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are known to have a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They act as hydrogen bond acceptors due to the electronegativities of nitrogen and oxygen in their structure
Mode of Action
It is known that these compounds interact with their targets through hydrogen bonding . The nitrogen atom in the oxadiazole ring is a stronger hydrogen bond acceptor than oxygen , which may influence the interaction with its targets.
Biochemical Pathways
Given the broad spectrum of biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
In silico adme prediction has been used for similar compounds .
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities .
Action Environment
The synthesis of 1,2,4-oxadiazole derivatives has been achieved under various conditions , suggesting that the compound’s action could potentially be influenced by environmental factors.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride are largely attributed to the presence of the 1,2,4-oxadiazole moiety. This moiety is known to interact with various enzymes, proteins, and other biomolecules, contributing to its wide range of biological activities . The exact nature of these interactions and the specific biomolecules it interacts with may vary depending on the specific context and conditions.
Cellular Effects
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride has been reported to exhibit a broad spectrum of biological activities, suggesting that it can influence various cellular processes . For instance, it has been reported to have antibacterial effects, indicating that it can influence bacterial cell function
Molecular Mechanism
Given its reported biological activities, it is likely that it exerts its effects at the molecular level through interactions with various biomolecules . These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with an appropriate nitrile under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can improve the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar due to the presence of a heterocyclic ring.
Uniqueness
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAUADZLQQRBOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2396491.png)

![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)

![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)
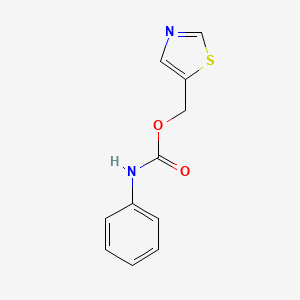
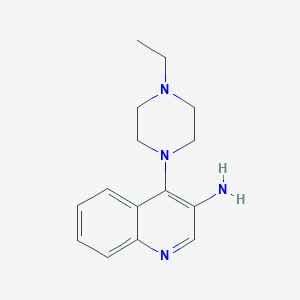
![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)
![7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B2396506.png)
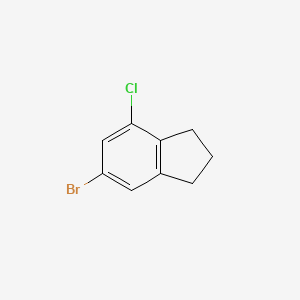
![3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid](/img/structure/B2396508.png)
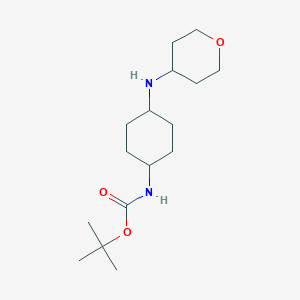
![9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine](/img/structure/B2396510.png)
